molecular formula C9H15ClN2O3 B2725360 Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride CAS No. 2361634-21-9

Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride

Cat. No. B2725360
CAS RN: 2361634-21-9
M. Wt: 234.68
InChI Key: UMFJWZYYTGNCKL-UHFFFAOYSA-N
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Description

“Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2361634-21-9 . It has a molecular weight of 234.68 . The compound is typically stored at 4 degrees Celsius and comes in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C9H14N2O3.ClH/c1-14-9(13)6-2-8(12)11(5-6)7-3-10-4-7;/h6-7,10H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 234.68 .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and pharmacological activity of compounds involving azetidinone structures, highlighting their potential as central nervous system (CNS) active agents. For instance, the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has been investigated for potential antidepressant and nootropic agents. Studies show that certain compounds with the 2-azetidinone skeleton exhibit significant antidepressant activity, suggesting the potential of these structures in developing more potent and safe CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study on the synthesis of new pyrimidine-azetidinone analogues and their antioxidant, in vitro antimicrobial, and antitubercular activities demonstrated that these compounds show promise in designing antibacterial and antituberculosis active compounds, offering insights for future molecular studies in antibiotic development (M. Chandrashekaraiah et al., 2014).

Drug Synthesis and Medicinal Chemistry

The compound has applications in the preparation of chiral contiguous epoxyaziridines and their regioselective ring-opening for drug syntheses. This process has been utilized for the efficient asymmetric synthesis of various medicinally important frameworks, demonstrating the compound's utility in the synthesis of antibiotics, antifungal agents, and non-proteinogenic amino acids (H. Mao et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.ClH/c1-14-9(13)6-2-8(12)11(5-6)7-3-10-4-7;/h6-7,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJWZYYTGNCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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